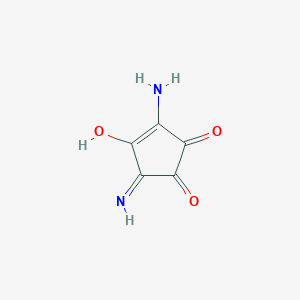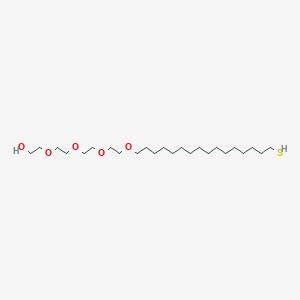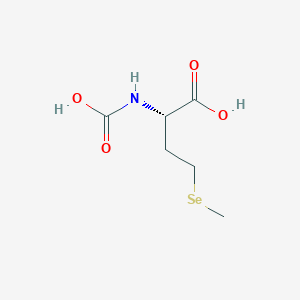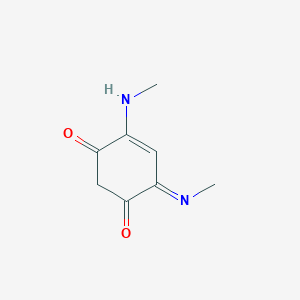![molecular formula C58H38 B14203973 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene CAS No. 918338-14-4](/img/structure/B14203973.png)
1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by its multiple phenyl and phenylethynyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene typically involves the use of Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and terminal alkynes. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide as a co-catalyst, in the presence of a base like triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of fully hydrogenated phenyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is largely dependent on its interaction with other molecules. The compound’s multiple phenyl and phenylethynyl groups allow for extensive π-π stacking interactions, which can influence its behavior in various chemical environments. These interactions can affect the compound’s electronic properties, making it useful in applications such as organic semiconductors and photonic materials .
類似化合物との比較
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with fewer phenyl groups, leading to different electronic and photophysical properties.
2,5-Bis(phenylethynyl)thiophene: Contains thiophene rings instead of benzene, resulting in different chemical reactivity and applications.
Uniqueness: 1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of phenyl substitution, which imparts distinct electronic properties and makes it particularly suitable for applications in advanced materials and optoelectronics.
特性
CAS番号 |
918338-14-4 |
|---|---|
分子式 |
C58H38 |
分子量 |
734.9 g/mol |
IUPAC名 |
1-[3,5-bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C58H38/c1-8-22-43(23-9-1)36-38-45-40-46(39-37-44-24-10-2-11-25-44)42-52(41-45)58-56(50-32-18-6-19-33-50)54(48-28-14-4-15-29-48)53(47-26-12-3-13-27-47)55(49-30-16-5-17-31-49)57(58)51-34-20-7-21-35-51/h1-35,40-42H |
InChIキー |
UQIVZUSVIAIGNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C#CC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)

![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)

